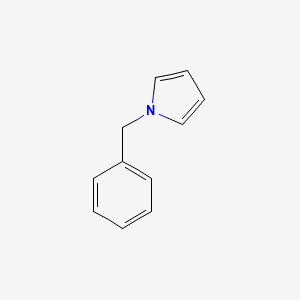

1-Benzylpyrrole

描述

Overview of N-Substituted Pyrrole (B145914) Chemistry

N-substituted pyrroles are a class of organic compounds where the hydrogen atom on the nitrogen of the pyrrole ring is replaced by another substituent, such as an alkyl or aryl group. This substitution is a cornerstone of synthetic chemistry, allowing for the fine-tuning of the molecule's electronic and steric properties. The synthesis of these compounds is a well-explored area of research, with several established methods. researchgate.net

One of the most prominent and versatile methods for synthesizing N-substituted pyrroles is the Paal-Knorr reaction. acs.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, like benzylamine (B48309), typically under acidic conditions to facilitate the cyclization and dehydration steps. uctm.edu Academic research has focused on optimizing this reaction, leading to the development of various catalytic systems to improve yields and reaction conditions. These include both Brønsted and Lewis acid catalysts. mdpi.comresearchgate.net For instance, metal halides such as FeCl₃, InCl₃, and ZrCl₄ have been employed as effective Lewis acid catalysts. mdpi.com More recent advancements have emphasized "green chemistry" principles, utilizing environmentally benign catalysts, solvent-free conditions, or alternative energy sources like microwave irradiation to drive the reaction efficiently. rsc.orgnih.gov

The general mechanism for the acid-catalyzed Paal-Knorr synthesis of an N-substituted pyrrole is detailed below:

Protonation: An acid catalyst protonates one of the carbonyl groups of the 1,4-dicarbonyl compound, activating it for nucleophilic attack.

Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

Second Attack and Cyclization: The nitrogen then attacks the second carbonyl group, leading to a cyclic intermediate after the loss of a water molecule.

Dehydration: A final dehydration step results in the formation of the stable aromatic pyrrole ring. mdpi.com

Significance of the Pyrrole Ring System in Biologically Active Molecules and Natural Products

The pyrrole ring is a privileged scaffold in medicinal chemistry and is a fundamental component of numerous biologically crucial molecules. rsc.orgnih.gov Its presence is central to the function of many natural products that are essential for life. wikipedia.org For example, the porphyrin ring, a macrocycle composed of four pyrrole subunits, is the core of heme in hemoglobin, which transports oxygen in the blood, and chlorophyll, the pigment essential for photosynthesis in plants. alliedacademies.org Vitamin B12 and bile pigments like bilirubin (B190676) and biliverdin (B22007) also feature complex structures built from pyrrole units. wikipedia.org

Beyond these primary metabolites, the pyrrole motif is found in a diverse array of secondary metabolites with potent biological activities. wikipedia.org The versatility of the pyrrole ring allows it to be incorporated into a wide range of structures, leading to compounds with antibacterial, antifungal, anticancer, and anti-inflammatory properties. rsc.orgwisdomlib.org This widespread occurrence in nature has inspired chemists to utilize the pyrrole scaffold in the design and synthesis of new therapeutic agents. nih.gov Many successful drugs contain this heterocyclic core, demonstrating its importance in pharmaceutical development. rsc.orgwikipedia.org

| Category | Compound Name | Significance/Use |

|---|---|---|

| Natural Product (Porphyrin) | Heme | Oxygen-carrying component of hemoglobin. alliedacademies.org |

| Natural Product (Porphyrin) | Chlorophyll | Primary pigment for photosynthesis in plants. alliedacademies.org |

| Natural Product (Corrin) | Vitamin B12 | Essential vitamin involved in metabolism. alliedacademies.org |

| Natural Product (Bile Pigment) | Bilirubin | A product of heme breakdown. wikipedia.org |

| Pharmaceutical | Atorvastatin | Cholesterol-lowering drug ("statin"). wikipedia.org |

| Pharmaceutical | Sunitinib | Anticancer agent (kinase inhibitor). researchgate.net |

| Pharmaceutical | Ketorolac | Non-steroidal anti-inflammatory drug (NSAID). wikipedia.org |

Research Trajectories and Contemporary Importance of 1-Benzylpyrrole

This compound (also known as N-benzylpyrrole) serves as a valuable building block and research tool in synthetic organic chemistry. Its contemporary importance stems from its utility as a precursor for more complex molecules and as a model compound for studying the reactivity of N-substituted pyrroles. chemicalbook.com The benzyl (B1604629) group can act as a directing group in substitution reactions and, in some contexts, as a protecting group for the pyrrole nitrogen.

A key area of research has been its behavior in electrophilic substitution reactions. The pyrrole ring is highly electron-rich and readily undergoes reactions like nitration, halogenation, and formylation. uobaghdad.edu.iq Research has shown that the N-benzyl substituent significantly influences the regioselectivity of these reactions. Compared to unsubstituted pyrrole or 1-methylpyrrole, this compound shows a markedly increased proportion of substitution at the C-3 position. cdnsciencepub.comresearchgate.net For example, nitration of this compound can yield approximately 60% of the 3-nitro isomer, a substantial increase over other pyrrole derivatives where C-2 substitution is overwhelmingly favored. cdnsciencepub.com This directive effect makes this compound a useful starting material for accessing 3-substituted pyrroles, which are otherwise more challenging to synthesize directly.

Furthermore, this compound is frequently used as an intermediate in the synthesis of fused heterocyclic systems and other complex molecular architectures. chemicalbook.com It is a starting material for creating various polysubstituted N-benzyl-1H-pyrroles and serves in the construction of compounds like pyrroloisoquinolines. chemicalbook.comrsc.org

| Research Area | Key Finding / Application | Significance |

|---|---|---|

| Electrophilic Substitution | Shows a greatly increased proportion of C-3 substitution in nitration, bromination, and formylation reactions compared to pyrrole or 1-methylpyrrole. cdnsciencepub.comresearchgate.net | Provides a synthetic route to 3-substituted pyrroles, which are often less accessible than their 2-substituted isomers. cdnsciencepub.com |

| Synthetic Intermediate | Used in the synthesis of pyrroloisoquinolines and other complex, fused heterocyclic systems. chemicalbook.com | Serves as a versatile and readily available building block for constructing medicinally relevant scaffolds. |

| Cascade Reactions | Reacts with Fischer carbenes and α-imino glycine (B1666218) methyl esters to form densely substituted N-benzyl-1H-pyrroles in a one-pot process. rsc.org | Demonstrates utility in advanced, multicomponent reactions for rapidly building molecular complexity. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEQHKCQXDKYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062150 | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-97-0 | |

| Record name | N-Benzylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylpyrrole and Its Derivatives

Classical Synthetic Approaches for N-Substituted Pyrroles

Traditional methods for synthesizing N-substituted pyrroles, including 1-benzylpyrrole, primarily involve the direct alkylation of the pyrrole (B145914) nitrogen or the construction of the pyrrole ring from acyclic precursors.

The direct N-alkylation of pyrrole with a benzyl (B1604629) halide is a straightforward method for the synthesis of this compound. This reaction typically involves the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. pharmaguideline.comwikipedia.org The choice of base and solvent is crucial for the reaction's success. In ionic liquids like [Bmim][PF6] or [Bmim][BF4], pyrrole reacts with alkyl halides to give N-substituted pyrroles in excellent yields. organic-chemistry.org

Due to the high reactivity of the pyrrole ring, Friedel-Crafts alkylation with reactive halides like benzyl halides can sometimes lead to polyalkylation under milder conditions, making the isolation of the mono-N-benzylated product challenging. uobasrah.edu.iq

Condensation reactions provide a powerful means of constructing the pyrrole ring itself with the desired N-substituent already in place. The most prominent of these is the Paal-Knorr synthesis.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, benzylamine (B48309), to form the corresponding N-substituted pyrrole. mdpi.comwikipedia.orgrgmcet.edu.in The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. mdpi.comorganic-chemistry.org A variety of catalysts, including Brønsted acids like acetic acid and Lewis acids such as FeCl₃, InCl₃, and ZrCl₄, have been employed to facilitate this transformation. mdpi.comresearchgate.net For instance, the reaction of 2,5-hexanedione (B30556) with benzylamine can be efficiently catalyzed by silica (B1680970) sulfuric acid under solvent-free conditions to produce 2,5-dimethyl-1-benzylpyrrole in high yield. thieme-connect.com

Another classical approach is the Hantzsch pyrrole synthesis , which involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine like benzylamine. nih.govwikipedia.org This method, while effective, can sometimes result in lower yields. nih.gov

The Clauson-Kaas synthesis offers an alternative route, reacting 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, such as benzylamine, in the presence of an acid catalyst like acetic acid or under microwave irradiation with ammonium (B1175870) chloride. beilstein-journals.orgutrgv.eduacs.org This method has been shown to produce N-benzylpyrrole in good yields. utrgv.eduacs.org

Advanced Synthetic Strategies for this compound Scaffolds

Modern synthetic organic chemistry has seen the development of more sophisticated and efficient methods for constructing complex molecules, including this compound derivatives. These often involve one-pot, multicomponent reactions that increase atom economy and reduce waste.

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a single product in a one-pot operation. academie-sciences.fr This approach is highly valued for its efficiency and ability to generate molecular diversity. academie-sciences.fr

Researchers have devised tandem four-component reactions to construct highly functionalized this compound systems. One such approach describes the synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-2-indenyl) substituted this compound-3-carboxylates. academie-sciences.fr This reaction proceeds by combining ninhydrin, a primary amine (like benzylamine), an alkyl acetoacetate (B1235776), and 1-phenyl-2-(1,1,1-triphenyl-λ⁵-phosphanylidene)-1-ethanone in refluxing methanol (B129727), affording the polysubstituted pyrroles in good to excellent yields. academie-sciences.fr

Another four-component strategy for synthesizing functionalized pyrroles involves the reaction of two different primary amines, diketene, and nitrostyrene (B7858105). organic-chemistry.org This method proceeds under neutral conditions and provides pyrrole-3-carboxamide derivatives in very good yields. organic-chemistry.org

A significant class of multicomponent reactions for pyrrole synthesis involves the combination of aldehydes, β-keto esters, amines, and a fourth component, often a nitroalkane. For instance, a one-pot, four-component reaction of an aromatic aldehyde, a β-keto ester, an amine (such as benzylamine), and nitromethane (B149229) can be catalyzed by nano copper oxide to produce highly substituted pyrroles. academie-sciences.fr This method is noted for its excellent yields and the use of an inexpensive, heterogeneous catalyst. academie-sciences.fr A similar transformation can be catalyzed by bromodimethylsulfonium bromide (BDMS) at room temperature, highlighting the versatility of this approach. oup.com Iodine has also been used as a metal-free catalyst for this type of four-component reaction. rsc.org

These advanced MCRs offer a powerful and efficient platform for the synthesis of diverse and complex this compound derivatives, which are valuable precursors for further synthetic transformations.

Catalytic Synthesis Approaches

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and sustainability. For the synthesis of this compound derivatives, several novel catalytic systems have been developed, offering significant advantages over traditional methods.

Nano Copper Oxide Catalysis

The use of nano-sized materials as catalysts represents a significant advancement in chemical synthesis, primarily due to their high surface-area-to-volume ratio, which enhances catalytic activity. academie-sciences.fr Nano copper oxide (CuO) has been identified as an effective, inexpensive, and reusable heterogeneous catalyst for the one-pot, four-component synthesis of highly substituted pyrroles. academie-sciences.fr

This methodology involves the reaction of an aromatic aldehyde, a β-keto ester, an amine, and nitromethane in the presence of CuO nanoparticles. academie-sciences.fr To optimize the reaction conditions, the synthesis of ethyl 1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate was used as a model reaction. academie-sciences.fr The study found that optimal results were achieved using 10 mol% of CuO nanoparticles in boiling nitromethane. academie-sciences.fr In the absence of the nano CuO catalyst, no product was formed, highlighting the essential role of the catalyst. academie-sciences.fr The use of nano CuO resulted in a significantly higher yield compared to bulk CuO (81% vs. 45%). academie-sciences.fr

The proposed mechanism suggests that the CuO nanoparticles facilitate the enamine formation from the β-keto ester and the amine (e.g., benzylamine). academie-sciences.fr Concurrently, a Knoevenagel condensation occurs between the aromatic aldehyde and nitromethane to form a nitrostyrene intermediate. A subsequent Michael addition between the enamine and the nitrostyrene intermediate yields an adduct which then undergoes cyclization and elimination of HNO₂ to form the final substituted pyrrole product. academie-sciences.fr The catalyst can be recovered by simple filtration and reused without a significant loss of activity. academie-sciences.fr

| Entry | Aldehyde | Amine | β-Keto Ester | Yield (%) | Time (h) |

|---|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Benzylamine | Ethyl acetoacetate | 81 | 12 |

| 2 | 4-Methylbenzaldehyde | Benzylamine | Ethyl acetoacetate | 85 | 12 |

| 3 | Benzaldehyde | Benzylamine | Methyl acetoacetate | 84 | 12 |

| 4 | 4-Methoxybenzaldehyde | Benzylamine | Ethyl acetoacetate | 82 | 12 |

Magnetic Sulfonated Polysaccharide Catalysis

To create environmentally friendly and easily separable catalysts, researchers have turned to modifying natural biopolymers. rsc.org A notable example is the development of magnetic sulfonated polysaccharide catalysts for the synthesis of isoxazole-5-one derivatives attached to a pyrrole ring. rsc.orgrsc.org In this process, polysaccharides like chitosan, cellulose, and starch are magnetized with iron oxide (Fe₃O₄) and then sulfonated with chlorosulfonic acid to create a solid acid catalyst. rsc.orgnih.gov

These catalysts have been effectively used in the three-component reaction between an N-substituted-pyrrole-2-carboxaldehyde (including this compound-2-carboxaldehyde), hydroxylamine-hydrochloride, and a β-keto ester. rsc.orgrsc.org A model reaction using this compound-2-carboxaldehyde, hydroxylamine-hydrochloride, and methyl acetoacetate was performed to identify the optimal catalyst. rsc.org Among the different polysaccharide-based catalysts tested (chitosan, cellulose, starch), the Fe₃O₄@chitosan–SO₃H catalyst demonstrated the highest activity. rsc.orgresearchgate.net

The proposed reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the oxime intermediate formed from hydroxylamine (B1172632) and the β-keto ester. rsc.org This is followed by an intramolecular cyclization and the elimination of an alcohol molecule to yield the final 4-(2-pyrrolyl)methylene-isoxazole-5-one product. rsc.org The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet, facilitating its reuse. rsc.org

| Catalyst (0.04 g) | Solvent | Time (h) | Yield (%) of Product 3e |

|---|---|---|---|

| Fe₃O₄@chitosan–SO₃H | EtOH | 3 | 95 |

| Fe₃O₄@cellulose–SO₃H | EtOH | 5 | 85 |

| Fe₃O₄@starch–SO₃H | EtOH | 5 | 82 |

| Fe₃O₄@pectin | EtOH | 10 | 60 |

| Product 3e is derived from this compound-2-carboxaldehyde, hydroxylamine-hydrochloride, and methyl acetoacetate. rsc.org |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods, often avoiding harsh reagents and minimizing waste by using electricity as a traceless reagent. researchgate.net

Anodic Cyanation of N-Benzylpyrrole

The direct introduction of a cyano group onto a heteroaromatic ring is a valuable transformation in organic synthesis. researchgate.net Electrochemical methods have been developed for the regioselective anodic cyanation of N-heteroarenes, including this compound. gre.ac.uk This method involves the direct C(sp²)-H cyanation in a simple undivided cell at room temperature, obviating the need for transition-metal catalysts or hazardous reagents. gre.ac.uk

However, a significant challenge with this method in a traditional batch reactor is a drastic decrease in yield upon scaling up the reaction. gre.ac.uk For the anodic cyanation of this compound, the yield was observed to drop significantly and almost linearly when the amount of starting material was increased beyond 0.4 mmol in batch mode. gre.ac.ukresearchgate.net This limitation is a critical barrier to the practical application of the method on a larger, preparative scale. researchgate.net

Flow Electrolysis for Continuous Processing

To address the scalability issues encountered in batch reactors, the anodic cyanation of this compound was transitioned to a flow-electrochemical setup. gre.ac.uk Flow electrolysis enables continuous processing and has been shown to successfully overcome the scalability limitations of the batch method. researchgate.netgre.ac.uk In a single-pass flow system, the reaction mixture is flowed through an electrochemical cell, which maintains a high surface-to-volume ratio, leading to more efficient electrolysis compared to batch cells, where this ratio decreases with size. researchgate.netresearchgate.net

When the cyanation of 1-benzyl-1H-pyrrole was conducted under flow conditions, the yield remained high even at larger scales, effectively solving the problem observed in the batch process. gre.ac.uk This demonstrates the power of flow chemistry to enable synthetic transformations that are otherwise impractical. researchgate.net

| Starting Material (mmol) | Isolated Yield (Batch) (%) | Isolated Yield (Flow) (%) |

|---|---|---|

| ~0.4 | ~70 | ~70 |

| ~0.8 | ~50 | ~70 |

| ~1.2 | ~30 | ~70 |

| ~2.0 | <20 | ~70 |

| Comparison of yields for the anodic cyanation of this compound in batch vs. flow conditions. gre.ac.ukresearchgate.net |

Synthesis of Specific this compound Derivatives

The this compound core serves as a versatile starting point for the synthesis of a variety of functionalized derivatives through electrophilic substitution and more complex transformations.

Studies on the electrophilic substitution of this compound have shown that it undergoes reactions such as nitration, bromination, and formylation. cdnsciencepub.com Compared to pyrrole and 1-methylpyrrole, this compound exhibits a significantly higher proportion of substitution at the 3-position. cdnsciencepub.comcdnsciencepub.com

Nitration with acetic anhydride-nitric acid yields a mixture of mononitro products, with approximately 60% being the 3-nitro isomer (1-benzyl-3-nitropyrrole). cdnsciencepub.com

Vilsmeier formylation gives both 2- and 3-substituted aldehydes. While 2-substitution is dominant, the formation of about 15% of the 3-isomer (1-benzyl-3-formylpyrrole) is a notable increase compared to the formylation of 1-methylpyrrole, which yields no 3-isomer. cdnsciencepub.com

Bromination with bromine also leads to the formation of 3-bromopyrrole derivatives among other products. cdnsciencepub.com

Beyond simple substitutions, the this compound framework is a building block for more complex heterocyclic systems. For example, 7-benzyl-5-carboxamidopyrrolo[2,3-d] researchgate.netresearchgate.netontosight.aitriazin-4-one was prepared via a multi-step sequence starting from diethyl 2-nitropyrrole-3,4,-dicarboxylate, which involved an N-benzylation step. nih.gov This intermediate was further converted into other complex derivatives, demonstrating the utility of the benzyl protecting group in the synthesis of novel fused-ring systems. nih.gov

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | Acetic anhydride (B1165640), Nitric acid | 1-Benzyl-2-nitropyrrole, 1-Benzyl-3-nitropyrrole | cdnsciencepub.com |

| Formylation | Vilsmeier reagent (POCl₃/DMF) | 1-Benzyl-2-formylpyrrole, 1-Benzyl-3-formylpyrrole | cdnsciencepub.com |

| Cyanation | Electrolysis, Sodium Cyanide | 1-Benzyl-1H-pyrrole-2-carbonitrile | gre.ac.uk |

| Multi-component Reaction | 4-Chlorobenzaldehyde, Ethyl acetoacetate, Nitromethane, CuO catalyst | Ethyl 1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate | academie-sciences.fr |

This compound-2,5-dione (N-Benzylmaleimide) Synthesis

This compound-2,5-dione, more commonly known as N-benzylmaleimide, is a key derivative used in various chemical and biological applications. ontosight.ai Its synthesis is typically achieved through a two-step, one-pot reaction starting from maleic anhydride and benzylamine. ijert.orgtsijournals.com This method involves the initial formation of N-benzylmaleamic acid, which then undergoes cyclodehydration to yield the target imide.

| Reactants | Solvent | Conditions | Product | Yield | Reference |

| Maleic anhydride, Benzylamine | N,N-Dimethylformamide (DMF) | Stirred for 3 hours at room temperature, then poured into cool water. | N-Benzylmaleamic acid (intermediate), then this compound-2,5-dione | 90% | tsijournals.com |

Synthesis of Substituted Benzylpyrroles for Biological Evaluation

Inspired by the structures of potent natural and synthetic insecticides like pyrrolomycins and chlorfenapyr (B1668718), significant research has been directed towards the synthesis of variously substituted benzylpyrroles for biological screening. nih.govacs.orgnih.gov These efforts aim to explore the structure-activity relationships (SAR) that govern their insecticidal, acaricidal, and fungicidal properties. nih.govacs.org

The synthetic strategies often focus on creating a library of compounds with systematic variations on the pyrrole core and the benzyl group. A common approach involves the synthesis of a 2-benzylpyrrole scaffold which is then further functionalized. Key modifications include introducing substituents at the α-position of the benzyl group (such as hydroxyl, alkyloxy, or acyloxy groups) and altering the substitution pattern on the pyrrole ring itself, often through alkylation. nih.govacs.org

Research has shown that specific structural features correlate with enhanced biological activity. For instance, benzylpyrroles featuring shorter α-alkyloxy groups and those with an alkylated pyrrole nitrogen tend to exhibit improved activity against several insect species. nih.govacs.org One particularly potent compound, (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile), demonstrated insecticidal activities against various pests that were comparable to the commercial insecticide chlorfenapyr. nih.gov

| Compound Name | Target Pest | Activity (IC₅₀) | Reference |

| (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Oriental armyworm | 10 mg L⁻¹ | nih.gov |

| (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Diamondback moth | 0.07 mg L⁻¹ | nih.gov |

| (4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) | Mosquito | 0.04 mg L⁻¹ | nih.gov |

| Chlorfenapyr (Reference) | Diamondback moth | 0.08 mg L⁻¹ | nih.gov |

| Chlorfenapyr (Reference) | Mosquito | <0.025 mg L⁻¹ | nih.gov |

Synthesis of Pyrroloisoquinolines from N-Benzylpyrrole

N-Benzylpyrrole serves as a versatile precursor for the construction of more complex fused heterocyclic systems, such as pyrroloisoquinolines. chemicalbook.com A prominent strategy for synthesizing these structures involves an intramolecular carbolithiation reaction. alfa-chemistry.comresearchgate.net This method provides an efficient route to pyrrolo[1,2-b]isoquinolines, which are of interest for their potential biological activities.

The synthesis typically begins with the preparation of a 2-alkenyl-substituted N-(o-iodobenzyl)pyrrole. This precursor is often synthesized by first alkylating pyrrole-2-carboxaldehyde with an appropriate o-iodobenzyl bromide, followed by a Wittig reaction to install the alkenyl group. alfa-chemistry.com The key cyclization step is then initiated by a halogen-lithium exchange on the iodobenzyl group, followed by the intramolecular addition of the resulting aryllithium onto the tethered alkene. alfa-chemistry.comresearchgate.net

Studies have shown that the choice of the lithiating agent is crucial for the success of the reaction. Mesityllithium has been identified as a superior reagent to the more commonly used tert-butyllithium (B1211817) for the initial iodine-lithium exchange, as it avoids competing side reactions and leads to higher yields of the desired pyrroloisoquinoline products, which can reach up to 92%. alfa-chemistry.comresearchgate.net An alternative cascade reaction approach, such as a Heck/cyanation sequence, can also be employed to construct the pyrroloisoquinoline skeleton from similar N-benzylpyrrole precursors. ehu.es

| Precursor | Key Reagents | Reaction Type | Product | Yield | Reference |

| 2-Alkenyl-substituted N-(o-iodobenzyl)pyrrole | Mesityllithium | Iodine-lithium exchange, Intramolecular carbolithiation | Pyrrolo[1,2-b]isoquinoline | 80-92% | alfa-chemistry.comresearchgate.net |

| Pyrrole-2-carboxaldehyde, o-Iodobenzyl bromide | Base, then Phosphorus ylide | Alkylation, Wittig reaction | 2-Alkenyl-substituted N-(o-iodobenzyl)pyrrole | Good | alfa-chemistry.com |

Synthesis of Benzyl Pyrrole Carboxylate Derivatives

Benzyl pyrrole carboxylate derivatives are important synthetic intermediates and target molecules in medicinal chemistry. Several effective methods have been developed for their preparation.

A standard and widely used procedure involves the N-benzylation of a pre-existing pyrrole carboxylate ester. nih.gov For example, methyl-2-pyrrole carboxylate can be deprotonated with a strong base like sodium hydride (NaH) in DMF, followed by the addition of a substituted benzyl halide. This reaction proceeds smoothly at room temperature to afford the corresponding N-benzyl-2-pyrrole carboxylate in high yield. nih.gov

A more novel approach has been developed for the synthesis of benzyl 2-phenyl-1H-pyrrole-1-carboxylate. mdpi.com This method relies on an intramolecular reaction of benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate. Treatment of this substrate with oxalyl chloride in methanol triggers a cyclization cascade that furnishes the desired N-Cbz-protected 2-arylpyrrole with a good yield of 76%. mdpi.com

Furthermore, specific derivatives such as 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters have been synthesized. These compounds are prepared by reacting N-PhF-4-oxoproline benzyl ester with various amines in the presence of a catalytic amount of acid, resulting in yields ranging from 61-84%. acs.org

| Starting Material(s) | Key Reagents | Product | Yield | Reference |

| Methyl-2-pyrrole carboxylate, Substituted benzyl halide | Sodium Hydride (NaH), DMF | Methyl-N-benzylpyrrole-2-carboxylate | 86.5% | nih.gov |

| Benzyl (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate | Oxalyl chloride, Methanol | Benzyl 2-phenyl-1H-pyrrole-1-carboxylate | 76% | mdpi.com |

| N-PhF-4-oxoproline benzyl ester, Amines | TsOH (catalytic) | 4-Amino-1H-pyrrole-2-carboxylic acid benzyl ester | 61-84% | acs.org |

Reactivity and Reaction Mechanisms of 1 Benzylpyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. pearson.comwikipedia.org The presence of the N-benzyl group has a notable effect on the position of substitution, often leading to a higher proportion of 3-substituted products compared to other N-substituted pyrroles. cdnsciencepub.comcdnsciencepub.com

Nitration of 1-Benzylpyrrole: Regioselectivity Studies

The nitration of this compound using a mixture of acetic anhydride (B1165640) and nitric acid results in a mixture of mononitro isomers. cdnsciencepub.com Studies have shown that this reaction favors the formation of the 3-nitro isomer, which can constitute approximately 60% of the product mixture. cdnsciencepub.com This indicates a significant directing effect of the benzyl (B1604629) group towards the 3-position of the pyrrole ring. cdnsciencepub.comcdnsciencepub.com

Table 1: Regioselectivity in the Nitration of this compound

| Product | Percentage of Mixture |

|---|---|

| 1-Benzyl-3-nitropyrrole | ~60% |

| 1-Benzyl-2-nitropyrrole | ~40% |

Data sourced from research on the nitration of this compound with acetic anhydride-nitric acid. cdnsciencepub.com

Bromination of this compound: Product Distribution

The bromination of this compound with bromine in carbon tetrachloride also demonstrates a preference for substitution at the 3-position. cdnsciencepub.com Under conditions designed to minimize polybromination, 1-benzyl-3-bromopyrrole is the major product, with yields reaching up to 66% of the crude mixture in some experiments. cdnsciencepub.com However, the product distribution is sensitive to the reaction conditions, and polybromination can occur readily. cdnsciencepub.com While the 2-bromo isomer has not been isolated in a pure form, other brominated products have been separated and identified. cdnsciencepub.com

Table 2: Product Distribution in the Monobromination of this compound

| Product | Proportion in Crude Mixture |

|---|---|

| 1-Benzyl-3-bromopyrrole | Up to 66% |

| Other brominated products | Variable |

Data reflects experiments conducted with bromine in carbon tetrachloride. cdnsciencepub.com

Formylation (Vilsmeier) of this compound: Isomer Distribution

The Vilsmeier-Haack formylation of this compound, which introduces a formyl group onto the pyrrole ring, also yields both 2- and 3-substituted isomers. cdnsciencepub.comrsc.org In this reaction, the 2-formyl isomer is the major product. cdnsciencepub.com However, the formation of the 3-formyl isomer, accounting for about 15% of the product mixture, represents an increased proportion of 3-substitution compared to the formylation of 1-methylpyrrole, where no 3-isomer is observed. cdnsciencepub.com The two aldehyde products can be separated, and their structures confirmed through conversion to their respective oximes and subsequent chemical transformations. cdnsciencepub.com

Table 3: Isomer Distribution in the Vilsmeier Formylation of this compound

| Isomer | Percentage of Mixture |

|---|---|

| 1-Benzyl-2-formylpyrrole | ~85% |

| 1-Benzyl-3-formylpyrrole | ~15% |

Data from Vilsmeier-Haack formylation experiments. cdnsciencepub.com

Cycloaddition Reactions Involving this compound

While pyrroles are generally less reactive in cycloaddition reactions compared to other dienes due to their aromaticity, this compound has been shown to participate in such reactions. scilit.comchemistrytalk.org

Diels-Alder Additions with Acetylenedicarboxylic Acid

A notable example of a cycloaddition reaction involving this compound is its Diels-Alder reaction with acetylenedicarboxylic acid. researchgate.netacs.org This reaction, when carried out in refluxing ether, is significant as it was the first documented instance of a pyrrole derivative undergoing a normal Diels-Alder addition. researchgate.netwright.edu The reaction yields a cycloadduct, 7-benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, along with other products. researchgate.netwright.edu

Functional Group Transformations on this compound Derivatives

Derivatives of this compound can undergo various functional group transformations. For instance, the formyl groups introduced during the Vilsmeier reaction can be converted to other functionalities. The major 2-formyl isomer can be converted to 1-benzyl-2-pyrrolecarbonitrile, which can then be hydrolyzed to 1-benzyl-2-pyrrolecarboxylic acid. cdnsciencepub.com Similarly, the minor 3-formyl isomer can be oxidized to the corresponding 1-benzyl-3-pyrrolecarboxylic acid. cdnsciencepub.com However, removal of the N-benzyl group through hydrogenolysis has proven to be challenging under various conditions. cdnsciencepub.comcdnsciencepub.com

Oxidation Reactions

The oxidation of this compound has been explored to a limited extent compared to other electrophilic substitution reactions. The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. One notable product of the oxidation of this compound is this compound-2,5-dione. chemsrc.com This compound is stable at room temperature in closed containers under normal storage and handling conditions. chemsrc.com

Research into the controlled oxidation of pyrroles has shown that these reactions can produce highly substituted products with multiple functional groups, making them valuable intermediates in organic synthesis. utas.edu.au For instance, the oxidation of N-methylpyrrole has been used as a key step in the synthesis of biologically active natural product analogues. utas.edu.au While specific studies on the detailed mechanisms of this compound oxidation are not extensively documented in the provided results, the general principles of pyrrole oxidation would apply. The reaction likely proceeds through an initial electrophilic attack on the electron-rich pyrrole ring.

In the context of its reactivity with other oxidizing agents, this compound is noted to be incompatible with oxidizing agents in general, which can lead to hazardous decomposition, producing nitrogen oxides, carbon monoxide, and carbon dioxide. chemsrc.com

Further investigation into the oxidation of this compound could yield valuable synthetic routes to novel functionalized pyrrole derivatives.

Table 1: Oxidation Products of this compound

| Oxidant | Product | Notes |

| Not Specified | This compound-2,5-dione | A stable solid at room temperature. chemsrc.com |

| General Oxidizing Agents | Nitrogen oxides, Carbon monoxide, Carbon dioxide | Hazardous decomposition products. chemsrc.com |

Hydrogenolysis Attempts of the N-Benzyl Group

The N-benzyl group is often employed as a protecting group in organic synthesis due to its general stability and the potential for its removal via hydrogenolysis. However, in the case of this compound and its derivatives, the removal of the N-benzyl group has proven to be remarkably challenging.

Multiple attempts to debenzylate methyl 1-benzyl-3-pyrrolecarboxylate by catalytic hydrogenation have been unsuccessful. cdnsciencepub.comcdnsciencepub.com These attempts were carried out under increasingly vigorous conditions, including the use of Raney nickel as a catalyst at temperatures up to 110 °C and pressures up to 1900 p.s.i.g. cdnsciencepub.com In all instances, the starting material was recovered unchanged, indicating a significant resistance of the N-benzyl group to cleavage under these standard hydrogenolysis conditions. cdnsciencepub.com This resistance is a critical finding, as it limits the utility of the 1-benzyl group as a temporary directing group for the synthesis of 3-substituted pyrroles. cdnsciencepub.comcdnsciencepub.com

While the 1-benzyl group was effective in directing electrophilic substitution to the 3-position of the pyrrole ring, its inability to be subsequently removed curtails its practical application as a protecting group in this context. cdnsciencepub.com The reasons for this pronounced stability are not fully elucidated in the provided search results but could be attributed to electronic effects of the pyrrole ring or steric hindrance around the benzylic position.

Table 2: Hydrogenolysis Attempts on a this compound Derivative

| Substrate | Catalyst | Conditions | Outcome | Reference |

| Methyl 1-benzyl-3-pyrrolecarboxylate | Raney nickel | Up to 110 °C, Up to 1900 p.s.i.g. | Starting material recovered unchanged | cdnsciencepub.com |

| Methyl 1-benzyl-3-pyrrolecarboxylate | Not specified | Increasingly vigorous conditions | Failed to remove the benzyl group | cdnsciencepub.com |

Applications of 1 Benzylpyrrole in Organic Synthesis and Materials Science

1-Benzylpyrrole as a Building Block in Complex Organic Synthesis

The structural framework of this compound is a key component in the synthesis of more complex heterocyclic systems. The benzyl (B1604629) group often serves as a protecting group for the pyrrole (B145914) nitrogen, which can be removed in later synthetic steps, but it also influences the reactivity of the pyrrole ring and can be an integral part of the final molecular structure.

Pyrrole derivatives are of significant interest in pharmaceutical research due to their presence in a wide array of biologically active compounds. nbinno.com this compound and its derivatives are instrumental in constructing intermediates for potential therapeutic agents.

A notable application is in the synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles. nih.gov These compounds are developed from N-benzyl-2-pyrrole carboxylic acids, which are key intermediates derived from simpler pyrrole structures. nih.gov The process involves the N-benzylation of a 2-pyrrole carboxylate, followed by hydrolysis to the carboxylic acid. nih.gov This intermediate is then condensed with a substituted 1,2-phenylenediamine to form the target benzimidazole (B57391) derivatives, a class of compounds investigated for potential anti-inflammatory properties. nih.gov

The general synthetic pathway highlights the role of the N-benzyl group in facilitating the construction of these complex heterocyclic systems.

| Intermediate | Reagents | Resulting Compound Class | Potential Application |

| N-benzyl-2-pyrrole carboxylates | 1. 30% KOH (hydrolysis) 2. 4-substituted-1,2-phenylenediamine, PPA (cyclocondensation) | 2-(N-benzylpyrrolyl)-benzimidazoles | Anti-inflammatory agents |

Table 1: Synthesis of Benzimidazole-based pharmaceutical intermediates. Data sourced from Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. nih.gov

Furthermore, this compound itself can be used to synthesize a variety of complex nitrogen-containing heterocycles, such as pyrroloisoquinolines, which are scaffolds of interest in drug discovery. chemicalbook.com

The pyrrole moiety is a crucial structural feature in numerous commercially successful agrochemicals, including fungicides and insecticides. nih.gov Research into new agrochemical agents often involves the synthesis of novel pyrrole derivatives to explore their biological activity. nih.govacs.org

Pyrrole-based compounds have been synthesized and evaluated for their insecticidal properties against agricultural pests like the cotton leafworm (Spodoptera littoralis). nih.gov The synthesis of these bioactive molecules often involves multi-step reactions starting from functionalized pyrrole precursors. acs.org While direct synthesis from this compound is one of many possible routes, the N-benzyl group represents a common structural motif used in the synthesis of complex pyrrole analogues designed to mimic or improve upon existing pesticides like chlorfenapyr (B1668718), fludioxonil, and fenpiclonil. nih.govacs.org

| Pyrrole Derivative Class | Target Pest | Significance |

| 2-thio-substituted-5-aryl-1H-pyrrole-3-carbonitriles | Cotton Leafworm (Spodoptera littoralis) | Development of new insecticidal agents |

| 2-aminoethylthio-substituted-5-aryl-1H-pyrrole-3-carbonitriles | Cotton Leafworm (Spodoptera littoralis) | Exploration of structure-activity relationships for pest control |

Table 2: Examples of Pyrrole Derivatives in Agrochemical Research. Data sourced from Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents. nih.govacs.org

Computational Chemistry and Spectroscopic Analysis of 1 Benzylpyrrole

Theoretical Investigations of 1-Benzylpyrrole Reactivity

Theoretical chemistry offers a powerful lens to examine the reactivity of this compound, elucidating reaction mechanisms and predicting the outcomes of chemical transformations.

Density Functional Theory (DFT) has become a important tool for investigating the properties of pyrrole-containing systems. DFT calculations, particularly using the B3LYP functional, have been employed to understand the conformational and energetic properties of related aza- and oxapentadienyl and -heptatrienyl cations, which are crucial intermediates in the synthesis of pyrrole (B145914) derivatives. researchgate.net These studies help in predicting the feasibility and pathways of electrocyclization reactions leading to the formation of the pyrrole ring. researchgate.net

In the context of substituted 1-benzylpyrroles, DFT calculations have been used in conjunction with experimental NMR data to confirm the structures of newly synthesized compounds. academie-sciences.fr For instance, the optimized structures and calculated NMR spectra of complex molecules like (1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)(phenyl)methanone have been determined using the B3LYP/6-311++G(2d,2p) level of theory, showing good agreement with experimental findings. academie-sciences.fr Furthermore, DFT has been applied to study the dearomatization of N-benzylpyrrole derivatives through frustrated Lewis pair (FLP) chemistry, providing insights into the C-H activation step. wikipedia.org

Semi-empirical methods, which are computationally less demanding than ab initio methods, serve as a practical approach for studying the reaction mechanisms of large molecules. mpg.degoogle.comwikipedia.org Methods like AM1 and PM3 have been utilized to investigate Diels-Alder reactions involving N-substituted aromatic heterocyclic five-membered rings, including pyrrole derivatives. researchgate.net These studies explore the effect of substituents on the HOMO-LUMO energies and the equilibrium constants of the reactions. researchgate.net

While semi-empirical methods can sometimes be less accurate than higher-level theories, they are valuable for initial explorations of reaction pathways and for studying large systems where more rigorous methods are computationally prohibitive. google.comresearchgate.net For example, the RM1 semi-empirical model has been used to optimize the geometries of various organic compounds, including those relevant to pharmaceutical and materials science research. scielo.br It's important to note that the accuracy of semi-empirical results can be highly dependent on the specific molecule and reaction being studied, and they may not always align with experimental data or results from more advanced computational methods. researchgate.net

Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound and its various derivatives. ontosight.aiacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. acs.orgcdnsciencepub.comrsc.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

The ¹H-NMR spectrum of this compound exhibits characteristic signals for the protons of both the benzyl (B1604629) and pyrrole moieties. cdnsciencepub.comrsc.org The benzylic protons (CH₂) typically appear as a singlet, while the aromatic protons of the benzyl group and the protons on the pyrrole ring show distinct multiplets. rsc.org

For instance, in a study involving the borylation of this compound, the ¹H-NMR spectrum of a mixture of 1-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole and its 3-isomer was recorded. rsc.org The data for the 3-isomer showed multiplets for the phenyl and pyrrole protons, a singlet for the benzylic protons, and a singlet for the methyl groups of the dioxaborolane ring. rsc.org

Table 1: ¹H-NMR Spectral Data for a Derivative of this compound rsc.org

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| 1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | CDCl₃ | 7.36 – 7.26 (m, 3H), 7.17 – 7.12 (m, 3H), 6.73 – 6.68 (m, 1H), 6.51 (dd, J = 2.6, 1.7 Hz, 1H), 5.06 (s, 2H), 1.31 (s, 12H) |

This table presents the ¹H-NMR data for a borylated derivative of this compound.

The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the pyrrole ring, making ¹H-NMR a powerful tool for distinguishing between isomers. cdnsciencepub.com

The ¹³C-NMR spectrum provides complementary information to the ¹H-NMR spectrum, showing signals for each unique carbon atom in the molecule. For a mixture of borylated this compound isomers, the ¹³C{¹H} NMR spectrum revealed distinct signals for the carbons of the pyrrole and benzyl groups, as well as the dioxaborolane moiety. rsc.org

Table 2: ¹³C{¹H}-NMR Spectral Data for a Mixture of this compound Derivatives rsc.org

| Compound Mixture | Solvent | Chemical Shift (δ) in ppm |

| 1-benzyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole and 1-benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | CDCl₃ | 139.8, 137.7, 130.4, 128.9, 128.5, 127.9, 127.7, 127.5, 127.2, 127.0, 122.4, 122.3, 114.6, 109.1, 83.3, 82.9, 53.5, 52.9, 25.0, 24.8 |

This table shows the combined ¹³C-NMR spectral data for a mixture of borylated this compound isomers.

The analysis of ¹³C-NMR spectra, often in conjunction with ¹H-NMR, is crucial for the unambiguous structural assignment of this compound and its derivatives. rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its constituent parts: the pyrrole ring and the benzyl group.

The spectrum is notable for the presence of vibrations associated with both aromatic and aliphatic C-H bonds. The C-H stretching vibrations for the aromatic rings (both the phenyl and pyrrole moieties) typically appear above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) bridge are observed just below 3000 cm⁻¹. The spectrum also displays strong bands in the fingerprint region (below 1500 cm⁻¹), which are characteristic of the monosubstituted benzene (B151609) ring. Specifically, the strong absorption around 700-750 cm⁻¹ is indicative of the C-H out-of-plane bending for a monosubstituted aromatic ring. nih.govwikipedia.org The C-N stretching vibrations of the pyrrole ring also contribute to the complex pattern in this region. nobraintoosmall.co.nz

Key absorption peaks from the Fourier Transform Infrared (FTIR) spectrum of this compound, recorded as a neat liquid in a capillary cell, are detailed below. nih.gov

Interactive Table: Infrared Spectroscopy Data for this compound You can sort the data by clicking on the table headers.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 3100 | Medium | Aromatic C-H Stretch (Phenyl and Pyrrole rings) nobraintoosmall.co.nz |

| 2850 - 2925 | Medium | Aliphatic C-H Stretch (-CH₂- bridge) wikipedia.org |

| 1605 | Variable | C=C Aromatic Ring Stretch nobraintoosmall.co.nz |

| 1500 | Strong | C=C Aromatic Ring Stretch wikipedia.org |

| 1450 | Strong | Aliphatic C-H Bend (-CH₂- scissoring) nobraintoosmall.co.nz |

| 1080 | Medium | Pyrrole Ring Vibration / C-N Stretch |

| 720 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) wikipedia.org |

| 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) wikipedia.org |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical method used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of this compound provides clear evidence of its molecular structure and a characteristic fragmentation pattern. nist.gov

The molecular ion peak (M⁺) is observed at an m/z of 157, which corresponds to the molecular weight of this compound (C₁₁H₁₁N). nist.gov The most prominent feature of the spectrum is the base peak at m/z 91. Research has shown that this peak arises from the decomposition of the parent ion. cdnsciencepub.com This fragmentation involves the cleavage of the C-N bond connecting the benzyl group to the pyrrole ring, resulting in the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) and a neutral pyrrolyl radical. cdnsciencepub.com The high stability of the tropylium cation is the primary reason for its high abundance, making it the base peak in the spectrum. cdnsciencepub.com

Detailed findings from the mass spectrum of this compound are presented in the table below. nist.gov

Interactive Table: Mass Spectrometry Data for this compound You can sort the data by clicking on the table headers.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assigned Fragment |

| 157 | 45 | [C₁₁H₁₁N]⁺ (Molecular Ion) |

| 156 | 20 | [M-H]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium Ion, Base Peak) |

| 65 | 15 | [C₅H₅]⁺ (Fragment from Tropylium Ion) |

| 39 | 10 | [C₃H₃]⁺ |

Biological Activities and Pharmaceutical Research Involving 1 Benzylpyrrole Derivatives

Medicinal Chemistry and Drug Discovery Applicationsontosight.aiontosight.ai

The 1-benzylpyrrole core structure is a versatile starting point in medicinal chemistry for the development of new therapeutic agents. ontosight.ai The unique chemical properties of the pyrrole (B145914) ring, combined with the attached benzyl (B1604629) group, allow for diverse functionalization, leading to compounds with a range of biological effects. ontosight.aiontosight.ai Researchers have explored these derivatives for their potential applications in treating a variety of conditions, leveraging their ability to interact with numerous biological targets. ontosight.aialliedacademies.org The pyrrole moiety is found in many compounds with demonstrated anti-inflammatory, antimicrobial, anticancer, and antiviral properties. alliedacademies.orgnih.gov

Development of Compounds with Anti-Inflammatory Activityalliedacademies.orgtargetmol.com

The search for novel anti-inflammatory agents has led researchers to investigate various pyrrole derivatives. These compounds are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. unina.itnih.gov

A benzoylpyrrolopyrrole carboxylic acid series of compounds has been noted for high anti-inflammatory and analgesic activity. alliedacademies.org Specifically, the p-methoxy derivative of 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-α] pyrrole-1-carboxylic acid and its 4-vinylbenzoyl derivatives were identified as particularly potent. alliedacademies.org In another study, a class of pyrrole derivatives featuring a carbaldehyde, oxime, or nitrile group on the central core was synthesized and evaluated. unina.it One compound, a nitrile derivative (3b), proved to be the most selective and potent towards COX-2, with a selectivity comparable to the well-known anti-inflammatory drug celecoxib. unina.it Further research described a series of substituted derivatives containing the pyrrole nucleus, with several compounds showing more potent in vivo anti-inflammatory activity in a rat paw edema assay than the classic nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov

Table 1: COX Enzyme Inhibition by Pyrrole Derivatives

| Compound | Target Enzyme | Activity | Source |

|---|---|---|---|

| Nitrile Derivative (3b) | COX-2 | Showed a COX-1/COX-2 IC50 ratio of 38.8, comparable to celecoxib. | unina.it |

| Aldehyde Derivative (1c) | COX-2 | 4.8-fold more selective towards COX-2 than COX-1. | unina.it |

| Oxime Derivative (2c) | COX-2 | 9.3-fold more selective towards COX-2 than COX-1. | unina.it |

| Compound 17 (pyrrole derivative) | Inflammation (in vivo) | Showed remarkable in vivo anti-inflammatory activity, more potent than ibuprofen. | nih.gov |

| Compound (S)-2 (pyrrole derivative) | Inflammation (in vivo) | Demonstrated more anti-inflammatory activity in vivo than ibuprofen. | nih.gov |

Research on Antimicrobial and Antifungal Agentstargetmol.combenchchem.com

The pyrrole scaffold is a key feature in many compounds developed for their antimicrobial and antifungal properties. alliedacademies.orgnih.gov Research has shown that derivatives of this compound can be effective against various pathogenic microorganisms. ontosight.ai

Studies on oxadiazole and triazole-linked pyrrole derivatives have shown a broad spectrum of antimicrobial activity. core.ac.uk In one study, newly synthesized pyrrole derivatives were screened for their effectiveness against bacteria such as E. coli and S. aureus, and fungi like A. niger and C. albicans. jmcs.org.mx The results indicated that a compound featuring a 4-hydroxyphenyl ring (compound 3e) had antifungal activity comparable to the standard drug Clotrimazole against A. niger and C. albicans. Another compound (3d) showed antibacterial activity against E. coli and S. aureus that was equipotent to the reference antibiotic, Ciprofloxacin. jmcs.org.mx Conversely, a study on 1,5-diarylpyrrole derivatives found that while many acid or amide derivatives had interesting antibacterial activity, N-methylpiperazinylamides showed very poor activity against Candida species. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Pyrrole Derivatives

| Compound | Microorganism | Activity | Source |

|---|---|---|---|

| Compound 3d | E. coli, S. aureus | Equipotent activity compared with Ciprofloxacin at 100 µg/mL. | jmcs.org.mx |

| Compound 3e | A. niger, C. albicans | Equipotent activity compared with Clotrimazole. | jmcs.org.mx |

| Compound 3c | C. albicans | Highly active compared with standard Clotrimazole. | jmcs.org.mx |

| N-methylpiperazinylamides of 1,5-diarylpyrrole | Candida albicans | Very poor activity. | nih.gov |

Investigation of Anticancer and Cytotoxic Propertiesontosight.aialliedacademies.orgbenchchem.comresearchgate.net

The anticancer potential of pyrrole-containing compounds is an area of intense research. ontosight.ainih.gov These derivatives can exert their effects through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization. nih.govmdpi.com

A study involving a new series of pyrrole derivatives showed dose- and time-dependent cytotoxic activity against several human adenocarcinoma cell lines, including LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary). mdpi.com Two compounds, 4a and its homologue 4d, demonstrated the highest antitumor properties, particularly against the LoVo colon cancer cells. mdpi.com For instance, treatment with 50 μM of compound 4d for 24 hours reduced LoVo cell viability to 45.81%. mdpi.com Another study highlighted pyrrole derivatives with a sulfathiazole (B1682510) or sulfapyridine (B1682706) moiety, which showed significant cytotoxic activity against cancer cell lines, with some compounds being more potent than the established anticancer drug doxorubicin. alliedacademies.org

Table 3: Cytotoxic Activity of Pyrrole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Concentration | Effect (Cell Viability) | Source |

|---|---|---|---|---|

| 4a | LoVo (colon) | 50 µM | Reduced to 69.13% | mdpi.com |

| 4d | LoVo (colon) | 50 µM | Reduced to 45.81% | mdpi.com |

| 4a | SK-OV-3 (ovary) | 400 µM | Reduced to 54.93% | mdpi.com |

| 4d | SK-OV-3 (ovary) | 400 µM | Reduced to 35.27% | mdpi.com |

| 164 | Cancer Cell Line | IC50 = 3.49 µM | More potent than doxorubicin. | alliedacademies.org |

| 165 | Cancer Cell Line | IC50 = 4.6 µM | More potent than doxorubicin. | alliedacademies.org |

Potential in Neurological Disorder Therapiestargetmol.com

Derivatives of pyrrole are also being explored for their therapeutic potential in treating neurological disorders. molaid.com Research in this area often focuses on targets such as cholinesterases, enzymes whose inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govnih.gov

A study on 1,3-diaryl-pyrrole derivatives identified several compounds as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Compounds 3o, 3p, and 3s showed potent and selective inhibition of BChE with IC50 values ranging from 1.71 to 5.37 µM, comparable to the drug donepezil. nih.gov Kinetic studies revealed that compound 3p acts as a mixed competitive inhibitor of BChE. nih.gov This selective inhibition is significant because the levels of AChE and BChE can change dynamically during the progression of Alzheimer's disease, suggesting that selective inhibitors may be beneficial at different stages of the illness. nih.gov

Antiviral Applications of Pyrrole Derivativesbenchchem.comresearchgate.net

The pyrrole ring is a structural feature in various compounds investigated for antiviral activity, including against Human Immunodeficiency Virus (HIV). ontosight.aialliedacademies.org A significant area of research has been the development of pyrrole-based inhibitors of HIV-1 integrase, an enzyme essential for viral replication. psu.eduresearchgate.net

Inspired by potent anti-integrase agents, researchers designed and synthesized a series of 6-(1-arylmethyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids. psu.edu These compounds, which can be considered vinylogs of previously reported Merck derivatives, incorporate a 1-benzyl pyrrole portion and were found to block HIV-1 replication in infected cells at micromolar concentrations. researchgate.net In other research, a range of novel pyrrole adducts were synthesized and evaluated for broad-spectrum antiviral activity. benthamscience.com While some showed cytostatic activity against leukemia cells, all the new pyrrole compounds were found to be potent against the Yellow Fever Virus in Vero cells. benthamscience.com Additionally, some benzotriazole-based derivatives have been identified as selectively active against Coxsackievirus B5 (CVB5), with EC50 values in the micromolar range. nih.gov

Table 4: Antiviral Activity of Pyrrole Derivatives

| Compound Class | Virus | Activity | Source |

|---|---|---|---|

| 6-(1-arylmethyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids | HIV-1 | Blocked replication in infected cells at micromolar concentrations. | psu.eduresearchgate.net |

| 3-Hydroxy-2-oxopyrroles | Yellow Fever Virus | Potent activity in Vero cells. | benthamscience.com |

| Benzotriazole derivatives (e.g., 11b, 18e) | Coxsackievirus B5 (CVB5) | Selective antiviral activity with EC50 values from 6 to 18.5 μM. | nih.gov |

Enzyme Inhibition Studiesnih.govmolaid.com

The ability of this compound derivatives to inhibit specific enzymes is fundamental to many of their observed biological activities. ontosight.ai This targeted inhibition makes them valuable candidates for drug development. ontosight.ai

Cholinesterases: As mentioned previously, 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), with compound 3p showing an IC50 value of 1.71 µM. nih.gov

Cyclooxygenases (COX): The anti-inflammatory effects of many pyrrole derivatives are attributed to their inhibition of COX-1 and COX-2. unina.itnih.gov A nitrile derivative (3b) was found to be 38.8-fold more selective for COX-2 over COX-1, a desirable profile for reducing gastrointestinal side effects. unina.it

HIV-1 Integrase: Aryldiketohexenoic acids containing the this compound moiety have been specifically designed as inhibitors of this crucial viral enzyme, blocking both the 3' processing and strand transfer steps of viral DNA integration. psu.eduresearchgate.net

Protein Arginine Methyltransferase (PRMT4): A novel inhibitor (compound 73) of PRMT4, an emerging target in oncology, was developed with a significant inhibitory activity (IC50 value of 0.78 μM). researchgate.net

These studies highlight the broad potential of the this compound scaffold in designing specific enzyme inhibitors for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies of Benzylpyrroles

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For benzylpyrrole derivatives, these studies have provided significant insights into how structural modifications influence their therapeutic potential.

Research into 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its derivatives has highlighted the importance of specific structural features for their inhibitory potency against metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. A SAR study revealed that the 3-carbonitrile group, the adjacent 4,5-diphenyl groups, and the N-benzyl side chain of the pyrrole are all important for the inhibitory activities of these compounds against various MBL subclasses. nih.gov Further modifications, such as the coupling of the lead compound with acyl chlorides and anhydrides, led to the discovery of N-acylamide derivatives with potent inhibitory activity against specific MBLs. nih.gov Notably, the N-benzoyl derivative of the parent compound retained potent in vitro activity against all tested MBLs and significantly increased the sensitivity of MBL-producing cell cultures to the antibiotic meropenem, marking it as a promising candidate for developing a universal MBL inhibitor. nih.gov

In the context of anticancer research, SAR studies on tetrasubstituted pyrrole (TSP) derivatives, designed to mimic hydrophobic protein recognition motifs, have shown that these compounds can induce apoptosis in cancer cells. mdpi.com An investigation into a series of TSPs demonstrated significant toxicity against human epithelial melanoma A375 cells. mdpi.com The study rationalized the role of different substituents on the pyrrole core, indicating that the three aromatic substituents are capable of mimicking the hydrophobic side chains of key residues in protein-protein interactions, which are often dysregulated in cancer. mdpi.com

Furthermore, SAR studies on benzylpyrroles have been extended to the development of insecticides. Based on the structures of the insecticide chlorfenapyr (B1668718) and the natural product dioxapyrrolomycin, a series of 2-benzylpyrroles with various substituents at the α-position of the benzyl group were synthesized and evaluated. The study found that benzylpyrroles with shorter α-alkyloxy groups and alkylation of the pyrrole ring generally resulted in increased insecticidal activity. acs.orgresearchgate.net One particular derivative, 4-bromo-2-(α-(2,2,2-trifluoroethoxy)-4-chlorobenzyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, displayed outstanding insecticidal activities against several insect species, with potencies close to that of chlorfenapyr. acs.orgresearchgate.net

The following table summarizes key SAR findings for different biological activities of benzylpyrrole derivatives:

| Biological Activity | Key Structural Features for Activity | Reference Compound/Series |

| Metallo-β-lactamase Inhibition | 3-carbonitrile group, vicinal 4,5-diphenyl groups, N-benzyl side chain | 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile |

| Anticancer (Melanoma) | Three aromatic substituents on the pyrrole core mimicking hydrophobic protein motifs | Tetrasubstituted pyrrole (TSP) derivatives |

| Insecticidal | Shorter α-alkyloxy groups, alkylation of the pyrrole ring | 2-benzylpyrroles based on chlorfenapyr and dioxapyrrolomycin |

Biochemical Research Applications

This compound-2,5-dione as a Biochemical Reagent

This compound-2,5-dione, also known as N-benzylmaleimide, is utilized as a biochemical reagent in life science research. medchemexpress.comchemsrc.commedchemexpress.eutargetmol.commedchemexpress.eu It serves as a versatile organic compound and biological material for a variety of research applications. medchemexpress.comchemsrc.commedchemexpress.eumedchemexpress.eu This compound is commercially available from multiple suppliers for research use only. medchemexpress.commedchemexpress.eu

Use as Probes in Biochemical Studies

Derivatives of this compound are valuable tools in biochemical studies, often employed as probes to investigate biological systems. For instance, pyrene-containing derivatives can be used as fluorescent probes to study nucleic acids, proteins, and other biomolecules. medchemexpress.com The fluorescent properties of the pyrene (B120774) moiety allow for sensitive and selective detection in various biochemical assays. medchemexpress.com While not a direct derivative of this compound, the principle of using a pyrrole-based structure with a fluorescent tag like pyrene highlights a potential application for appropriately modified 1-benzylpyrroles in probing biological processes. medchemexpress.comontosight.ai

Research on Protein Interactions and Enzyme Activities

This compound derivatives have been investigated for their ability to modulate protein-protein interactions (PPIs) and enzyme activities, which are central to many cellular processes.

In the field of oncology, tetrasubstituted pyrrole derivatives have been designed to mimic the key "hot-spot" residues of α-helices that are crucial for PPIs involved in cell cycle regulation. mdpi.com Specifically, these compounds are intended to disrupt interactions, such as the p53-MDM2 interaction, which is a key target in cancer therapy. mdpi.com Research has shown that these pyrrole derivatives can induce apoptotic cell death in melanoma cells, supporting the hypothesis that they interfere with PPIs essential for cancer cell survival. mdpi.com

In the context of enzyme inhibition, derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as inhibitors of metallo-β-lactamases (MBLs). nih.gov These enzymes are responsible for bacterial resistance to many antibiotics. The SAR studies on these compounds have provided a basis for designing more potent and broad-spectrum MBL inhibitors. nih.gov Furthermore, some pyrrole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net

The table below provides examples of research applications of this compound derivatives in protein and enzyme studies:

| Research Area | Specific Target/Application | Key Findings |

| Protein-Protein Interactions | Mimicking α-helix hot-spots to disrupt cancer-related PPIs (e.g., p53-MDM2) | Tetrasubstituted pyrroles induce apoptosis in melanoma cells. mdpi.com |

| Enzyme Inhibition | Inhibition of metallo-β-lactamases (MBLs) to combat antibiotic resistance | N-benzoyl derivative of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile shows broad-spectrum MBL inhibition. nih.gov |

| Enzyme Inhibition | Inhibition of cyclooxygenase (COX) enzymes for anti-inflammatory effects | Certain pyrrole derivatives exhibit inhibitory activity against COX-1 and COX-2. researchgate.net |

Agricultural Chemistry Applications

Exploration as Pesticides or Herbicides

The pyrrole scaffold is present in several commercially successful pesticides, which has prompted the exploration of novel this compound derivatives for agricultural applications. nih.gov

In the area of insecticides, research has been conducted on 2-benzylpyrroles inspired by the structures of the insecticide chlorfenapyr and the natural product pyrrolomycin. acs.orgresearchgate.net These studies have led to the synthesis of derivatives with potent insecticidal activity against various pests, including the oriental armyworm, diamondback moth, corn borer, and mosquito. acs.orgresearchgate.net The SAR studies in this area have been instrumental in identifying the structural features that enhance insecticidal potency. acs.orgresearchgate.net Some simple substituted pyrrole derivatives have also been described for use as fungicides. google.com

Regarding herbicides, certain pyrrole derivatives have shown potential as herbicidal agents. For example, sarmentine and its analogues, which contain a pyrrolidine (B122466) ring, have demonstrated contact herbicidal activity with a broad spectrum of action. researchgate.net While not a direct this compound, the activity of these related compounds suggests the potential of the broader pyrrole class in herbicide development. researchgate.net The term "pesticide" is a broad category that includes insecticides, herbicides, and fungicides, all of which are chemicals designed to control pests. ijrap.netmankindag.com

The following table summarizes the exploration of this compound and related derivatives in agricultural chemistry:

| Application | Target Pests/Weeds | Key Findings |

| Insecticide | Oriental armyworm, diamondback moth, corn borer, mosquito | 2-benzylpyrrole derivatives showed potent insecticidal activity comparable to commercial pesticides. acs.orgresearchgate.net |

| Fungicide | Not specified | Simple substituted pyrroles have been described for fungicidal use. google.com |

| Herbicide | Broad-spectrum weed control | Sarmentine and its analogues (pyrrolidine derivatives) exhibit contact herbicidal activity. researchgate.net |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry for 1-Benzylpyrrole Production

The development of environmentally benign and efficient methods for the synthesis of this compound is a paramount goal for future research. Green chemistry principles are increasingly guiding the design of new synthetic protocols to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of focus include:

Catalyst- and Solvent-Free Conditions: Research into reactions that proceed without the need for catalysts or solvents is highly desirable. researchgate.net One such approach involves the reaction of aromatic amines with 2,5-dimethoxytetrahydrofuran (B146720) under neat conditions, offering an economical and greener process. researchgate.net